molecular formula C14H18N6O2S B2867538 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide CAS No. 2034467-26-8

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide

Cat. No. B2867538
CAS RN: 2034467-26-8
M. Wt: 334.4
InChI Key: GNOUGSLDVZWNLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, which is a six-membered ring with three nitrogen atoms, would likely be a key feature of the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the dimethylamino group could potentially participate in reactions involving nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Electrocatalytic Oxidation Applications

A study by Persson (1990) explored the electrochemical properties of a phenothiazine derivative, highlighting its utility in the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH). This research could provide insights into the electrochemical behaviors of similar compounds, including N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide, by demonstrating the potential application in electrochemical sensors or catalysis related to nicotinamide derivatives (Persson, 1990).

Antineoplastic Activities

Ross (1967) reported on the synthesis and preliminary screening of various nicotinamides, including those with methoxy and methylthio substitutions, for their antineoplastic activities against cancer cell lines. This suggests that compounds like this compound could be explored for potential anticancer properties (Ross, 1967).

Enzymatic Synthesis and Structural Properties

Research by Tono-oka (1982) on the enzymatic synthesis of NAD-analogs and their structural properties could provide valuable context for understanding the biochemical interactions and potential therapeutic uses of this compound in relation to nicotinamide metabolism and enzyme interactions (Tono-oka, 1982).

Thermal Decomposition Studies

Dovlatyan et al. (1980) explored the thermal decomposition of haloalkoxy-sym-triazines, which could provide insights into the stability and decomposition pathways of this compound under various conditions, potentially informing its handling and storage requirements (Dovlatyan & Dovlatyan, 1980).

Metabolic Implications in Cancer

Ulanovskaya et al. (2013) discussed the role of Nicotinamide N-methyltransferase (NNMT) in cancer, highlighting how NNMT's activity affects the methylation potential and epigenetic state of cancer cells. This research could be relevant for understanding how this compound might interact with similar metabolic pathways and its potential implications for cancer therapy (Ulanovskaya et al., 2013).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its use in the development of new drugs or materials .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S/c1-20(2)13-17-10(18-14(19-13)22-3)8-16-11(21)9-6-5-7-15-12(9)23-4/h5-7H,8H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOUGSLDVZWNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(N=CC=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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